molecular formula C9H11ClF3N3O B2965201 4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1779128-39-0

4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B2965201
CAS No.: 1779128-39-0
M. Wt: 269.65
InChI Key: BOBFMRIKFCJVQL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a halogenated pyrimidine derivative featuring a pyrrolidine ring substituted at the 3-position with an ether linkage to the pyrimidine scaffold and a trifluoromethyl (-CF₃) group at the 6-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug bioavailability . Current applications include its use as a synthetic intermediate in drug discovery pipelines, particularly for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-pyrrolidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O.ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;/h3,5-6,13H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBFMRIKFCJVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a synthetic compound with the molecular formula C9H11ClF3N3O and a molecular weight of approximately 269.65 g/mol. This compound features a pyrimidine core that is substituted at the 6-position with a trifluoromethyl group and at the 4-position with a pyrrolidin-3-yloxy group. It is primarily utilized in research contexts, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's unique structure allows for various interactions with biological targets, making it a candidate for further investigation into its pharmacological potential. The synthesis typically involves multi-step organic reactions, which require optimization for yield and purity.

PropertyValue
Molecular FormulaC9H11ClF3N3O
Molecular Weight269.65 g/mol
CAS Number1779128-39-0
Physical StateSolid (hydrochloride salt)

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with specific biological targets. Although detailed pharmacological data is limited, preliminary studies suggest potential applications in antiviral and anticancer therapies.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related pyrimidine derivatives have shown significant inhibitory effects against viral replication, with IC50 values indicating potency in the low micromolar range .

Anticancer Activity

Compounds within the same structural family have demonstrated anticancer potential. For example, benzoylpiperidine derivatives have shown selective inhibition against cancer cell lines, suggesting that modifications to the pyrimidine scaffold could lead to enhanced biological activity . The specific IC50 values for analogous compounds range from 7.9 to 92 µM in various cancer models.

Case Studies

  • Antiviral Studies : A study highlighted that certain pyrimidine derivatives exhibited IC50 values as low as 0.20 μM against specific viral targets, indicating strong antiviral activity .
  • Cancer Cell Line Testing : In vitro assays on cancer cell lines demonstrated that related compounds had IC50 values ranging from 0.32 to 12 µM, showcasing their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins involved in disease pathways.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is primarily utilized as a lead compound in medicinal chemistry. Its structural characteristics allow researchers to explore modifications that may enhance biological activity.

Key Applications :

  • Lead Compound Development : The compound serves as a basis for designing new derivatives with improved pharmacological properties.
  • Biological Activity Studies : Its unique structure facilitates studies on binding affinity and selectivity toward various biological targets, which are essential for drug development.

Pharmacological Studies

Interaction studies involving this compound focus on its potential therapeutic implications. Researchers utilize various techniques to assess its biological activity:

  • Binding Affinity Assays : These assays determine how well the compound binds to specific receptors or enzymes, providing insights into its mechanism of action.
  • Selectivity Profiling : Understanding the selectivity of this compound for different biological targets helps identify potential therapeutic pathways.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied alongside this compound, each offering distinct properties and potential applications:

Compound NameStructural FeaturesUnique Aspects
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidineSimilar trifluoromethyl substitutionDifferent position of pyrrolidine attachment
4-(Aminopyrimidinyl) derivativesVarying substitutions on the pyrimidine ringPotentially different biological activities
5-Fluoro-2-pyrimidinamineContains a fluorine atom instead of trifluoromethylDifferent electronic properties affecting reactivity

This comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct properties that differentiate it from other compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride are best contextualized by comparing it to analogous pyrimidine and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Position 4 Substituent Position 6/Other Substituent Key Functional Groups Potential Applications
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine HCl (N/A) Pyrimidine Pyrrolidin-3-yloxy (ether) Trifluoromethyl (-CF₃) -CF₃, tertiary amine (pyrrolidine) Kinase inhibitors, antimicrobials
6-Chloro-4-hydroxypyrimidine (4765-77-9) Pyrimidine Hydroxyl (-OH) Chlorine (-Cl) -OH, -Cl Synthetic intermediate for agrochemicals
6-((S)-Pyrrolidin-3-yloxy)-pyrimidin-4-ylaMine HCl (23585-49-1) Pyrimidine Pyrrolidin-3-yloxy (ether) Amine (-NH₂) Ether, primary amine Bioactive compound (e.g., antiviral)
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl (1354954-33-8) Pyrimidine Diethylamine Pyrrolidin-3-yloxy (ether) Tertiary amine, ether Pharmaceutical research (e.g., CNS targets)
3-Chloro-6-(piperidin-4-yloxy)-pyridazine HCl (1185307-15-6) Pyridazine Piperidin-4-yloxy (ether) Chlorine (-Cl) -Cl, secondary amine (piperidine) Chemical intermediate for herbicides

Key Observations :

Trifluoromethyl vs. Chlorine/Hydroxyl :

  • The -CF₃ group in the target compound offers superior electronegativity and lipophilicity compared to the -Cl or -OH groups in 6-chloro-4-hydroxypyrimidine and 3-chloro-6-(piperidin-4-yloxy)-pyridazine . This enhances membrane permeability and resistance to oxidative metabolism.
  • -Cl and -OH substituents are less sterically demanding, making them preferable for synthetic intermediates but less optimal for drug candidates requiring metabolic stability .

Pyrrolidine vs. However, piperidine derivatives may exhibit better solubility due to increased basicity .

Amino vs. Ether Substituents: The primary amine in 6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-ylaMine HCl enhances hydrogen-bonding capacity, which could improve binding affinity but reduce oral bioavailability compared to the tertiary amine in the target compound .

Scaffold Differences (Pyrimidine vs. Pyridazine) :

  • Pyridazine derivatives (e.g., 3-chloro-6-(piperidin-4-yloxy)-pyridazine HCl) exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which may alter binding kinetics compared to pyrimidines .

Research Findings :

  • Synthetic Utility : The target compound’s -CF₃ group simplifies late-stage fluorination, a common bottleneck in drug synthesis, whereas -Cl or -OH analogs require additional functionalization steps .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with phosphoryl chloride (POCl₃) at 100°C for 1.5 hours to introduce the pyrrolidin-3-yloxy group .
  • Step 2 : Quench the reaction with ice-water, followed by extraction with dichloromethane (DCM). Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure .
  • Purity Optimization : Use preparative HPLC with trifluoroacetic acid (TFA) as a modifier (retention time: ~1.03 minutes under SMD-TFA05 conditions) to isolate the product. Confirm purity (>95%) via LCMS (observed [M+H]⁺ at m/z 217) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodology :

  • Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., DCM) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
  • Waste Disposal : Segregate organic waste (DCM extracts) and aqueous layers separately. Neutralize acidic/basic residues before disposal via certified chemical waste services .

Q. How can researchers validate the structural identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed m/z 217 [M+H]⁺ with the theoretical molecular weight (C₉H₁₁F₃N₃O·HCl: 216.06 + 36.46 = 252.52 g/mol) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

  • Methodology :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate the nucleophilic substitution mechanism between pyrrolidin-3-ol and the chloropyrimidine intermediate. Identify energy barriers to optimize temperature (e.g., 100°C vs. lower thermal alternatives) .
  • Solvent Selection : Calculate solvation free energies (COSMO-RS) to compare DCM with greener solvents (e.g., ethyl acetate), balancing reaction efficiency and environmental impact .

Q. What strategies resolve discrepancies in reported yields or spectral data across studies?

  • Methodology :

  • Yield Discrepancies : Replicate synthesis under controlled conditions (e.g., anhydrous POCl₃ purity, inert atmosphere). Compare yields from small-scale (mg) vs. bulk (g) reactions to assess scalability .
  • Spectral Data Conflicts : Cross-validate NMR and LCMS results with reference standards. For example, distinguish trifluoromethyl (-CF₃) peaks from impurities using ¹⁹F NMR .

Q. How can researchers design experiments to probe the compound’s reactivity in novel catalytic systems?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying catalysts (e.g., Pd/C, CuI) to assess C–N bond formation efficiency. Use in-situ IR spectroscopy to track intermediate species .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N-pyrimidine) to trace regioselectivity in substitution reactions. Compare results with computational predictions .

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